Acid Blue 25
Overview
Description
Mechanism of Action
Target of Action
Acid Blue 25, also known as anionic acid dye, is primarily targeted towards various materials such as wool, silk, mixed fabric, leather, paper, cellulose, and PC blends . It is extensively used in the textile industry for dyeing and printing these materials .
Mode of Action
The mode of action of this compound is based on its structure and chemical properties. It is an anthraquinone structure , which allows it to interact with its targets. The dye is water-soluble and anionic, which means it carries a negative charge . This property allows it to bind to the positively charged sites on the material, leading to the coloration of the material .
Biochemical Pathways
It’s known that the dye is used for adsorption research
Pharmacokinetics
It’s known that the dye is poorly soluble in water but soluble in solvents such as acetone and ethanol . This suggests that the dye’s bioavailability may be influenced by the solvent used.
Result of Action
The primary result of this compound’s action is the coloration of the target material. The dye imparts a dark blue hue to the materials it interacts with . This coloration is the result of the dye binding to the material and remaining stable under various conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Furthermore, the dye’s stability and efficacy can be influenced by the presence of other chemicals or substances in the environment.
Biochemical Analysis
Biochemical Properties
Acid Blue 25 plays a significant role in biochemical reactions, particularly in adsorption processes. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrogen bonding interactions. These interactions are crucial for the dye’s adsorption onto different substrates, such as agricultural wastes and synthetic adsorbents . The dye’s structure allows it to form stable complexes with proteins, which can be utilized in various biochemical assays and research applications.
Cellular Effects
This compound influences cellular processes by interacting with cell membranes and intracellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The dye can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes, highlighting the dye’s potential as a biochemical tool for studying enzyme activity and gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure to the dye can result in oxidative damage and changes in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can induce toxic effects. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and tissue damage in animal models . These findings highlight the importance of dosage considerations when using this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The dye interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues exposed to this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The dye can be actively transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport mechanisms of this compound is crucial for optimizing its use in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is essential for its role in biochemical assays and research, as it allows for precise manipulation of cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Blue 25 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The primary synthetic route involves the sulfonation of anthraquinone followed by amination and aniline substitution. The reaction conditions typically include the use of sulfuric acid for sulfonation and ammonia for amination .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction is carried out in reactors where anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups. This is followed by the addition of ammonia and aniline under controlled temperature and pressure conditions to complete the synthesis .
Chemical Reactions Analysis
Types of Reactions: Acid Blue 25 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the anthraquinone structure.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Degraded anthraquinone derivatives.
Reduction: Leuco form of this compound.
Substitution: Derivatives with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
Acid Blue 25 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying adsorption and photocatalytic degradation processes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic dye.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Comparison with Similar Compounds
Acid Blue 7: Another anthraquinone dye with similar applications but different hue.
Acid Blue 9: Known for its use in food coloring and has a different molecular structure.
Acid Blue 62: Used in textile dyeing with a different shade of blue
Uniqueness of Acid Blue 25: this compound is unique due to its specific hue, solubility properties, and its extensive use in various industries. Its ability to undergo multiple chemical reactions and its applications in scientific research make it a versatile compound .
Properties
CAS No. |
6408-78-2 |
---|---|
Molecular Formula |
C20H14N2NaO5S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |
InChI Key |
IRVZVNPQWPCDAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6408-78-2 |
Pictograms |
Irritant |
Synonyms |
1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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